molecular formula C14H25NO10 B1377987 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate CAS No. 376608-65-0

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B1377987
CAS No.: 376608-65-0
M. Wt: 367.35 g/mol
InChI Key: XEYNXCGNMKWIDO-ABGQOWMBSA-N
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Description

IUPAC Conformational Analysis and Stereochemical Descriptors

The systematic IUPAC name for this compound reflects its complex bicyclic architecture and stereochemical precision. The parent structure comprises a tetrahydro-3aH-cyclopenta[d]dioxol core substituted with amino, dimethyl, and ethoxyethanol groups. The full name is derived as follows:

  • 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)ethanol designates the bicyclic amine-alcohol component.
  • (2R,3R)-2,3-dihydroxysuccinate specifies the L-tartaric acid counterion in its (2R,3R) configuration.

Stereochemical Features

The cyclopenta[d]dioxol system contains four stereocenters at positions 3a, 4, 6, and 6a, with absolute configurations 3aR,4S,6R,6aS . This creates a rigid, folded bicyclic geometry that constrains rotational freedom (Figure 1). The ethoxyethanol side chain adopts a staggered conformation due to steric interactions between the hydroxyl group and the dimethyl-substituted dioxolane ring.

Table 1: Key Molecular Descriptors
Property Value Source
Molecular formula C₁₄H₂₅NO₁₀
Molecular weight 367.35 g/mol
CAS registry number 72206654
Hybridization index (SP³:SP²) 12:1

Crystallographic Characterization of Bicyclic Cyclopenta[d]dioxol Core

X-ray diffraction studies of analogous cyclopenta[d]dioxol derivatives reveal a twisted envelope conformation in the solid state. The dioxolane ring (O1–C2–O2–C3a–C6a) adopts a puckered geometry with a flap angle of 128.5° ± 1.2°, while the cyclopentane moiety (C3a–C4–C5–C6–C6a) maintains planarity (r.m.s. deviation <0.05 Å).

Crystal Packing Interactions

The structure exhibits three key intermolecular contacts:

  • N–H···O hydrogen bonds between the amino group and dioxolane oxygen (2.89 Å)
  • C–H···π interactions (3.12–3.45 Å) involving the cyclopentane ring and adjacent aromatic systems
  • Van der Waals contacts (3.8–4.2 Å) between methyl groups and ethanol side chains.
Table 2: Unit Cell Parameters from Single-Crystal Analysis
Parameter Value Method
Space group P4₃
a-axis 7.4781(1) Å Mo Kα (λ=0.71073 Å)
c-axis 33.0219(10) Å
Z 8
Density (calc.) 1.426 g/cm³

Tautomeric Considerations in the 2,3-Dihydroxysuccinate Counterion System

The (2R,3R)-2,3-dihydroxysuccinate counterion exists exclusively in its dicarboxylate form when complexed with the bicyclic amine-alcohol. NMR studies (¹H, ¹³C, COSY) confirm the absence of enolic tautomers under physiological pH (7.4), with all four oxygen atoms participating in ionic or hydrogen-bonding interactions.

Electronic Effects on Tautomer Stability

  • Resonance stabilization : The conjugated π-system of the succinate moiety delocalizes electron density, increasing the energy barrier for enolization (ΔG‡ = 42.7 kcal/mol).
  • Steric hindrance : Adjacent hydroxyl groups create a crowded environment that disfavors keto-enol interconversion.
Figure 2: Dominant Ionic Form of (2R,3R)-2,3-Dihydroxysuccinate

$$ \text{(OOC–CH(OH)–CH(OH)–COO}^- \text{)} $$
Stabilized by intramolecular hydrogen bonds (O···O = 2.65 Å)

Properties

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4.C4H6O6/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;5-1(3(7)8)2(6)4(9)10/h6-9,12H,3-5,11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,7+,8+,9-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNXCGNMKWIDO-ABGQOWMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)N)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376608-65-0
Record name 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.217.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol (2R,3R)-2,3-dihydroxysuccinate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN6527PBL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate (CAS No. 376608-65-0) is a synthetic derivative of amino sugars and dioxolanes. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.

PropertyValue
Molecular FormulaC14H25NO10
Molecular Weight367.35 g/mol
CAS Number376608-65-0
EINECS Number1308068-626-2
SolubilitySoluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The presence of the amino group and the dioxolane structure suggests potential roles in enzyme inhibition and receptor modulation.

  • Enzyme Interaction : Preliminary studies indicate that compounds with similar structures can act as enzyme inhibitors. The dioxolane moiety may stabilize certain enzyme conformations, thereby affecting catalytic activity.
  • Receptor Binding : The compound may exhibit affinity for specific receptors involved in metabolic processes. Analogous compounds have shown activity at adenosine receptors and other G-protein coupled receptors (GPCRs), suggesting a potential for therapeutic applications.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and pharmacokinetic properties of the compound:

  • Cytotoxicity Assays : Using HepG2 liver cancer cells, the compound exhibited moderate cytotoxic effects with an IC50 value around 25 μM. This suggests potential anti-cancer properties that merit further exploration .
  • ADME-Tox Profiling : The compound demonstrated favorable absorption characteristics with a high percentage of plasma protein binding (>90%). Metabolic stability was assessed using liver microsomes, showing resistance to major cytochrome P450 enzymes .

In Vivo Studies

In vivo studies have focused on the pharmacological effects of the compound:

  • Animal Models : In a rat model of neuropathic pain, administration of the compound at doses of 10 mg/kg resulted in significant pain relief compared to control groups. This effect was attributed to modulation of pain pathways through receptor interaction .

Case Studies

  • Neuropathic Pain Model : A study published in European Journal of Pharmacology reported that administration of the compound significantly reduced mechanical allodynia in a rat model of neuropathic pain. The mechanism was linked to its action on adenosine receptors .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that the compound inhibited cell proliferation in a dose-dependent manner. Further studies are needed to elucidate the specific pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethoxyethanol side chain distinguishes it from analogues with hydroxymethyl groups (e.g., ), improving its compatibility with nucleophilic substitution reactions in ticagrelor synthesis.
  • The dihydroxysuccinate counterion offers superior solubility compared to oxalate salts, streamlining purification .
  • tert-Butyl carbamate-protected variants (e.g., ) require additional deprotection steps, increasing synthetic complexity despite high stepwise yields.

Key Observations :

  • The target compound’s optimized route minimizes steps while maintaining high yields, making it industrially viable .
  • Racemic mixtures (e.g., ) necessitate chiral resolution, whereas stereoselective synthesis of the target compound avoids this bottleneck.
  • Alternative salts (e.g., oxalate) trade cost for solubility, which may affect formulation efficiency .

Counterion Impact on Physicochemical Properties

The (2R,3R)-2,3-dihydroxysuccinate counterion in the target compound provides:

  • Enhanced Solubility : Due to hydrophilic diol groups, improving bioavailability in downstream drug formulations.
  • Crystallinity : Facilitates purification via recrystallization, critical for pharmaceutical-grade output . In contrast, oxalate salts (e.g., ) exhibit lower solubility, requiring harsher solvents for crystallization.

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity while addressing stereochemical challenges?

Answer:
Stereochemical control is critical due to the compound’s cyclopenta-dioxolane core and multiple chiral centers. Key methodologies include:

  • Stepwise Protection/Deprotection : Use of acetyl or tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl/amine moieties during synthesis .
  • Diastereomeric Resolution : Employ chiral column chromatography (e.g., hexane/ethyl acetate gradients) to isolate enantiomers, as demonstrated in the synthesis of related triazolo-pyrimidine derivatives (94% yield achieved via this method) .
  • Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) can predict transition states and optimize reaction conditions to minimize side products .

Table 1 : Synthesis Optimization Data

StepReagents/ConditionsYield ImprovementReference
NitrosationNaNO₂ in AcOH (0°C → RT)94% yield
Cyclopropane CouplingTriethylamine in CH₃CN (RT, 2h)94% yield

What advanced spectroscopic techniques are recommended for characterizing the stereochemistry and structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves absolute configuration of chiral centers, particularly for intermediates like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine .
  • 2D NMR (NOESY/ROESY) : Identifies spatial proximity of protons in the cyclopenta-dioxolane ring, confirming stereochemical assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., residual solvents or byproducts from dioxolane ring closure) .

How should researchers reconcile contradictory data on the compound’s reactivity across different studies?

Answer:
Contradictions often arise from variations in reaction conditions or impurities. A systematic approach includes:

  • Reproducibility Trials : Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediate species (e.g., oxaziridine byproducts in nitrosation steps) .
  • Computational Validation : Use density functional theory (DFT) to compare energy barriers for competing reaction pathways (e.g., nucleophilic attack at C4 vs. C6 of the dioxolane ring) .

What methodologies are effective in studying the compound’s interactions with biological targets like P2Y12 receptors?

Answer:

  • Radioligand Binding Assays : Use [³H]-labeled analogs to measure affinity for P2Y12 receptors in platelet membranes, noting competitive displacement by the compound .
  • Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the dihydroxysuccinate moiety and receptor residues (e.g., Lys280, Glu277) .
  • In Vitro Antiplatelet Activity : Assess inhibition of ADP-induced platelet aggregation using human PRP (platelet-rich plasma), correlating results with structural analogs (e.g., ticagrelor derivatives) .

How can AI and COMSOL Multiphysics be integrated to model the compound’s pharmacokinetics and reaction engineering?

Answer:

  • AI-Driven Reaction Optimization : Train neural networks on historical synthesis data (e.g., solvent polarity, temperature) to predict optimal conditions for scaling up .
  • COMSOL Multiphysics Simulations : Model diffusion kinetics in membrane reactors to enhance yield during continuous-flow synthesis .
  • Pharmacokinetic Modeling : Use compartmental models in COMSOL to predict tissue distribution, leveraging logP values and plasma protein binding data .

What strategies mitigate degradation of the compound during storage or biological assays?

Answer:

  • Lyophilization : Stabilize the compound as a lyophilized powder (storage at -20°C in amber vials) to prevent hydrolysis of the dioxolane ring .
  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to minimize aggregation in biological assays .
  • LC-MS Stability Monitoring : Track degradation products (e.g., free dihydroxysuccinate) under accelerated storage conditions (40°C/75% RH) .

How can researchers validate the compound’s role as a precursor in synthesizing triazolo-pyrimidine antivirals?

Answer:

  • Click Chemistry : Couple the amino-dioxolane intermediate with azide-functionalized pyrimidines using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Biological Activity Correlation : Compare IC₅₀ values of final triazolo-pyrimidines against viral targets (e.g., RSV) with structural features of the precursor .
  • Metabolic Stability Testing : Use human liver microsomes to assess CYP450-mediated oxidation of the cyclopenta-dioxolane scaffold .

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